molecular formula C14H14ClNO4 B1234513 6-Chloro-7-hydroxy-4-(4-morpholinylmethyl)-1-benzopyran-2-one

6-Chloro-7-hydroxy-4-(4-morpholinylmethyl)-1-benzopyran-2-one

Cat. No. B1234513
M. Wt: 295.72 g/mol
InChI Key: QXDWZJZGAMNXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-7-hydroxy-4-(4-morpholinylmethyl)-1-benzopyran-2-one is a hydroxycoumarin.

Scientific Research Applications

1. Complex Formation and Hydrogen-Bond Networks

Ishida and Kashino (1999) described the formation of hydrogen-bonded complexes involving chloranilic acid and morpholine, showcasing the potential of such compounds in developing one- and two-dimensional hydrogen-bond networks. This study indicates the relevance of similar structures, including 6-Chloro-7-hydroxy-4-(4-morpholinylmethyl)-1-benzopyran-2-one, in the field of crystallography and molecular engineering (Ishida & Kashino, 1999).

2. Chemical Reactions and Synthesis Pathways

Nitta et al. (1985) explored the reactions of polymethylene-substituted isoxazolines, highlighting complex chemical processes that can involve structures akin to 6-Chloro-7-hydroxy-4-(4-morpholinylmethyl)-1-benzopyran-2-one. Their work contributes to understanding the chemical behavior of benzopyran derivatives in various synthesis reactions (Nitta, Yi, & Kobayashi, 1985).

3. Novel Routes in Preparation of Chromone Oximes

Szabó et al. (1986) focused on the reaction of chromones with hydroxylamine, providing insight into new methods for preparing chromone oximes. This research is significant for understanding the reactivity and applications of benzopyran derivatives in organic synthesis (Szabó, Borbély, Theisz, & Nagy, 1986).

4. Applications in Medicine and Pharmacology

Jacobi et al. (1977) discussed the use of benzopyranone derivatives in medicine, specifically for coronary heart disease. This suggests potential medical applications of related structures like 6-Chloro-7-hydroxy-4-(4-morpholinylmethyl)-1-benzopyran-2-one in cardiovascular therapeutics (Jacobi, Boltze, Seidel, & Schwarz, 1977).

5. Synthesis of Fused Heterocyclic Systems

Schmidt, Schipfer, and Junek (1983) researched the synthesis of pyrano- and pyridokondensierter Heterocyclen using (Ethoxymethylen)malononitril, illustrating the versatile applications of benzopyran derivatives in creating complex heterocyclic structures (Schmidt, Schipfer, & Junek, 1983).

properties

Product Name

6-Chloro-7-hydroxy-4-(4-morpholinylmethyl)-1-benzopyran-2-one

Molecular Formula

C14H14ClNO4

Molecular Weight

295.72 g/mol

IUPAC Name

6-chloro-7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one

InChI

InChI=1S/C14H14ClNO4/c15-11-6-10-9(8-16-1-3-19-4-2-16)5-14(18)20-13(10)7-12(11)17/h5-7,17H,1-4,8H2

InChI Key

QXDWZJZGAMNXCI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O

solubility

44.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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